molecular formula C10H11N3S B13526601 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine

Cat. No.: B13526601
M. Wt: 205.28 g/mol
InChI Key: LDHQMPZBBRWDJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This compound features a thiadiazole ring, a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a phenyl group and an ethanamine moiety. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and various scientific research applications.

Chemical Reactions Analysis

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine involves its interaction with various molecular targets and pathways. For example, in cancer cells, the compound has been shown to induce apoptotic cell death by blocking the cell cycle at the sub-G1 phase and binding to the active site of VEGFR-2 . This interaction disrupts the signaling pathways involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

1-(5-Phenyl-1,3,4-thiadiazol-2-yl)ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H11N3S

Molecular Weight

205.28 g/mol

IUPAC Name

1-(5-phenyl-1,3,4-thiadiazol-2-yl)ethanamine

InChI

InChI=1S/C10H11N3S/c1-7(11)9-12-13-10(14-9)8-5-3-2-4-6-8/h2-7H,11H2,1H3

InChI Key

LDHQMPZBBRWDJH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN=C(S1)C2=CC=CC=C2)N

Origin of Product

United States

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